molecular formula C10H9BrO2 B2487869 4-(Bromomethyl)cubane-1-carboxylic acid CAS No. 1030836-14-6

4-(Bromomethyl)cubane-1-carboxylic acid

Cat. No.: B2487869
CAS No.: 1030836-14-6
M. Wt: 241.084
InChI Key: BHUROMPFECPQSB-BIZFJJCISA-N
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Description

4-(Bromomethyl)cubane-1-carboxylic acid: is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. This compound has the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . The cubane structure is notable for its rigidity and high energy, making derivatives like this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)cubane-1-carboxylic acid typically involves the bromination of cubane derivatives. One common method includes the bromination of cubane-1-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the 4-position of the cubane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.

Major Products:

    Substitution Reactions: New cubane derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Alcohols or alkanes.

Scientific Research Applications

Chemistry: 4-(Bromomethyl)cubane-1-carboxylic acid is used as a building block in organic synthesis to create novel cubane derivatives. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The rigidity and high energy of the cubane structure make derivatives of this compound potential candidates for drug development. They can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: In the industrial sector, this compound can be used to create high-energy materials, such as explosives or propellants, due to the high strain energy of the cubane core. It can also be used in the development of advanced materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)cubane-1-carboxylic acid depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for various substitution reactions. In biological systems, the cubane structure can interact with molecular targets, such as enzymes or receptors, through hydrophobic interactions or specific binding to active sites. The high strain energy of the cubane core can also influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

    Cubane-1-carboxylic acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    4-(Chloromethyl)cubane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.

    4-(Hydroxymethyl)cubane-1-carboxylic acid: Contains a hydroxyl group instead of bromine, leading to different chemical properties and reactivity.

Uniqueness: 4-(Bromomethyl)cubane-1-carboxylic acid is unique due to the presence of the bromomethyl group, which provides a versatile site for further functionalization through substitution reactions. The combination of the cubane core and the bromomethyl group makes it a valuable compound for developing new materials and studying reaction mechanisms.

Properties

IUPAC Name

4-(bromomethyl)cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUROMPFECPQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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